3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core linked to a piperidine ring, which is further substituted with a 3-acetylphenylsulfonyl group
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activities . They have been used in the design of probes for various biological targets .
Mode of Action
Thiazolidine derivatives have been known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is known to enhance these properties .
Biochemical Pathways
Thiazolidine derivatives have been known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . This suggests that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have shown diverse biological responses, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the synthesis of thiazolidine derivatives can be influenced by factors such as green synthesis, atom economy, cleaner reaction profile, and catalyst recovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then sulfonylated with 3-acetylbenzenesulfonyl chloride. The resulting intermediate is subsequently reacted with thiazolidine-2,4-dione under appropriate conditions to yield the final product. The reactions are usually carried out under reflux conditions in solvents like toluene or ethanol, with catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione can be reduced to hydroxyl groups.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its combination of a thiazolidine-2,4-dione core with a piperidine ring and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[1-(3-acetylphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-11(19)12-3-2-4-14(9-12)25(22,23)17-7-5-13(6-8-17)18-15(20)10-24-16(18)21/h2-4,9,13H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBRVLVVZHNNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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